7-phenyl-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane
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Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(trifluoromethoxy)aniline with 1,4-di(2′-thienyl)-1,4-butadione in toluene, catalyzed by p-toluenesulfonic acid . The yield is approximately 63% . Further optimization and alternative synthetic routes may be explored for improved yields and scalability.
Scientific Research Applications
Antiviral and Antitumoral Activity
A study highlights the synthesis of a series of derivatives starting from specific chemical precursors, showing that structural variations can significantly influence biological properties, including antiviral and antitumoral activities. These compounds were found to inhibit tubulin polymerization, indicating potential as cancer therapeutics (Jilloju et al., 2021).
Spectral Characterization and Antibacterial Activity
Another research focused on the synthesis and characterization of novel compounds, using spectral analysis and density functional theory calculations. The study also involved molecular docking to understand antibacterial activity, suggesting applications in developing new antimicrobial agents (Shahana & Yardily, 2020).
Synthesis of Benzoxazine Derivatives with Anti-stress Oxidative Properties
The electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives from a related starting material has been described. This process demonstrates a one-pot method to obtain compounds with potential anti-stress oxidative properties, showcasing the versatility of related chemical frameworks in synthesizing pharmacologically relevant molecules (Largeron & Fleury, 1998).
Antimicrobial Activity of Novel Benzofuran Based 1,2,3-Triazoles
Research into the click chemistry synthesis of benzofuran-based 1,2,3-triazoles demonstrated high antimicrobial activity among the synthesized products. This study indicates the potential for developing new antimicrobial agents using related chemical scaffolding (Sunitha et al., 2017).
Properties
IUPAC Name |
(7-phenyl-1,4-thiazepan-4-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2S/c20-19(21,22)25-16-8-6-15(7-9-16)18(24)23-11-10-17(26-13-12-23)14-4-2-1-3-5-14/h1-9,17H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEJJBSDYPAABZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.